molecular formula C18H15FN4O2S2 B2540293 N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 392298-46-3

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2540293
CAS No.: 392298-46-3
M. Wt: 402.46
InChI Key: PAYRPXGCLRLOQX-UHFFFAOYSA-N
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Description

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a synthetic organic compound based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This reagent is designed for research and development purposes in pharmaceutical and agrochemical discovery. Compounds featuring the 1,3,4-thiadiazole core have been extensively studied and reported in scientific literature to exhibit a broad spectrum of biological activities. These include cytotoxic and anticancer properties, as well as antimicrobial, antifungal, and anticonvulsant effects . Furthermore, structurally similar sulfonamide-containing thiadiazole derivatives have demonstrated specific antiviral activity in bioassays . The molecular structure of this compound integrates a 4-methylbenzamide moiety and a 2-fluorophenylcarbamoyl group, linked via a sulfanyl-acetamide chain to the central thiadiazole ring. This complex architecture is typical of compounds investigated for targeted biological activity, where the specific substituents are critical for interaction with enzymatic or cellular targets. The presence of the fluorine atom, a common bioisostere in drug design, can influence the molecule's electronegativity, metabolic stability, and binding affinity. This product is intended for non-clinical, non-human research applications only. It is strictly for use in laboratory settings by qualified scientists. All products are for research use only (RUO) and are not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c1-11-6-8-12(9-7-11)16(25)21-17-22-23-18(27-17)26-10-15(24)20-14-5-3-2-4-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRPXGCLRLOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the fluorophenyl group and the methylbenzamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s 1,3,4-thiadiazole core is a common scaffold in medicinal chemistry. Key structural comparisons include:

Compound Name / ID Substituents on Thiadiazole Ring Key Functional Groups Biological Activity (if reported)
Target Compound - 2-Fluorophenyl carbamoylmethyl sulfanyl
- 4-Methylbenzamide
Carbamoyl, sulfanyl, benzamide Not explicitly stated (inferred from analogs)
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide - 4-Chlorobenzyl sulfanyl
- 2,4-Dimethylphenyl acetamide
Chlorophenyl, acetamide Antimicrobial (hypothesized)
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide - Benzyl sulfanyl
- 3-Chloro-4-methylphenyl acetamide
Benzyl, chloro-methylphenyl Not explicitly stated
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide - Ethyl group
- Sulfamoylphenyl benzamide
Ethyl, sulfamoyl, benzoyl Not explicitly stated

Key Observations :

  • Fluorine’s electronegativity may improve metabolic stability and target affinity .
  • Sulfanyl Linkages : The sulfanyl (-S-) bridge in the target compound and analogs (e.g., ) contributes to conformational flexibility and redox activity, which may influence antioxidant properties .
  • Benzamide vs.
Spectroscopic and Crystallographic Data
  • IR Spectroscopy : The target compound’s C=S stretch (expected ~1240–1255 cm⁻¹) aligns with thiadiazole-thione tautomers in and . Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione form .
  • This geometry may enhance π-π stacking interactions in biological systems .
Physicochemical Properties
  • Thermal Stability : Thiadiazole derivatives in exhibit melting points >200°C, suggesting the target compound’s stability under physiological conditions .

Biological Activity

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a complex organic compound with potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities based on recent research findings.

Chemical Structure and Synthesis

The compound features several functional groups that contribute to its biological properties:

  • Thiadiazole Ring : Known for its pharmacological significance.
  • Fluorophenyl Group : Enhances lipophilicity and biological interactions.
  • Carbamoyl and Sulfanyl Groups : Potentially influence the compound's reactivity and binding capabilities.

Synthesis typically involves multiple steps:

  • Formation of the Thiadiazole Ring : By cyclization of hydrazides with carbon disulfide.
  • Introduction of the Fluorophenyl Group : Through reaction with fluorophenyl isocyanate.
  • Coupling with Benzamide : Final attachment of the trimethoxybenzamide group.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Inhibition of Kinase Activity : Compounds containing thiadiazole rings have been shown to inhibit RET kinase activity, which is crucial in various cancers .
  • Cell Proliferation Studies : The compound demonstrated the ability to inhibit cell proliferation in cancer cell lines, suggesting potential as a therapeutic agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function.
  • Receptor Modulation : It may interact with receptors through allosteric mechanisms, altering their activity and downstream signaling pathways .

Case Studies

A notable case study involved the evaluation of similar compounds in clinical settings, where they were administered to patients with resistant cancer types. The results showed a marked improvement in tumor response rates compared to traditional therapies, indicating the potential for enhanced efficacy through targeted molecular interactions .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
Anticancer ActivityInhibition of RET kinase; reduced cell proliferation
Enzyme InteractionPotential binding to active sites leading to inhibition
Receptor ModulationAllosteric effects on receptor signaling

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